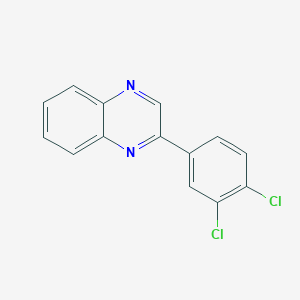

2-(3,4-dichlorophenyl)quinoxaline

Overview

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-(3,4-dichlorophenyl)quinoxaline, often involves condensation reactions between various precursors. For instance, the synthesis of related compounds like poly(quinoxaline-2,3-diyl)s, and 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3, 2-h]quinoline, involves intricate chemical reactions and the use of specific reagents (Yamamoto et al., 2013); (Wang et al., 2004).

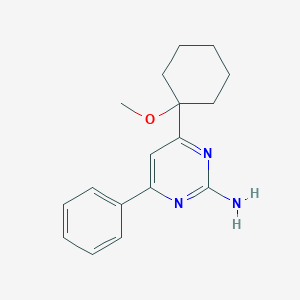

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including this compound, is characterized by specific arrangements and bonding patterns. Studies like those on 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline reveal insights into the bond lengths and angles, which are indicative of electron delocalization and the overall molecular geometry (Castillo et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives are diverse and can lead to various products. For example, the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards different reagents has been studied, showing the synthesis of novel compounds with unique properties (Adam et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structures and optical characteristics, have been extensively studied. For example, research on the crystal structures of isomeric quinoxalines reveals information about their solid-state arrangement and intermolecular interactions (de Souza et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, electron transitions, and stability, are crucial for understanding the potential applications of these compounds. Studies such as those on the DFT and TD-DFT/PCM calculations of molecular structure and spectroscopic characterization provide detailed insights into these aspects (Wazzan et al., 2016).

Scientific Research Applications

Corrosion Inhibition

A study conducted by Zarrouk et al. (2014) explored the use of quinoxaline compounds, including those related to 2-(3,4-dichlorophenyl)quinoxaline, as corrosion inhibitors for copper in nitric acid media. This research utilized quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency, demonstrating their potential in industrial applications to protect metals against corrosion (Zarrouk et al., 2014).

Structural Analysis and Properties

In another study, the crystal structure and intermolecular interactions of a quinoxaline compound, closely related to this compound, were analyzed by Zhang et al. (2012). This research contributes to understanding the molecular and crystallographic properties of quinoxaline derivatives, which is essential for designing new materials with specific characteristics (Zhang et al., 2012).

Electrochemical and Electrochromic Applications

A study by Saraswat and Yadav (2020) focused on the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic media. This research highlighted the potential of quinoxaline derivatives in protecting metals, and their electrochemical properties could be relevant for various industrial applications (Saraswat & Yadav, 2020). Additionally, Beyazyildirim et al. (2006) synthesized new monomers including quinoxaline derivatives and investigated their electrochromic properties, indicating the potential use of these compounds in electronic display technologies (Beyazyildirim et al., 2006).

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid and its derivatives, closely related to this compound, have been studied as analytical reagents by Dutt et al. (1968). These compounds allow for the gravimetric determination of various metals, showcasing their utility in analytical chemistry (Dutt et al., 1968).

Medicinal Chemistry and Biological Activity

Khatoon and Abdulmalek (2021) discussed the significance of quinoxalines, including compounds structurally similar to this compound, in medicinal chemistry. Quinoxalines have shown diverse therapeutic uses and are crucial components in drugs treating various diseases, including infectious diseases, highlighting their biomedical significance (Khatoon & Abdulmalek, 2021).

properties

IUPAC Name |

2-(3,4-dichlorophenyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-5-9(7-11(10)16)14-8-17-12-3-1-2-4-13(12)18-14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUMCSXXSGFCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)

![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)

![N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5652260.png)

![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)